molecular formula C12H17ClN2 B13534595 1-(3-Chloro-4-methoxybenzyl)piperazine

1-(3-Chloro-4-methoxybenzyl)piperazine

Cat. No.: B13534595
M. Wt: 224.73 g/mol
InChI Key: SYSXAPORLSZJBA-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylbenzyl)piperazine is a synthetic compound belonging to the piperazine family. Piperazines are a class of chemicals characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound is notable for its unique structure, which includes a 3-chloro-4-methylbenzyl group attached to the piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chloro-4-methylbenzyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 3-chloro-4-methylbenzyl chloride with piperazine in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane or toluene, and the mixture is heated to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of 1-(3-chloro-4-methylbenzyl)piperazine often involves large-scale batch reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is usually purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-4-methylbenzyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Products include various substituted piperazines.

    Oxidation: N-oxides of the original compound.

    Reduction: Secondary amines

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylbenzyl)piperazine involves its interaction with specific molecular targets. It is known to bind to certain receptors in the central nervous system, leading to the modulation of neurotransmitter release. This interaction can result in stimulant effects, making it a compound of interest in neuropharmacology .

Comparison with Similar Compounds

Uniqueness: 1-(3-Chloro-4-methylbenzyl)piperazine is unique due to its specific substitution pattern on the benzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications .

Properties

Molecular Formula

C12H17ClN2

Molecular Weight

224.73 g/mol

IUPAC Name

1-[(3-chloro-4-methylphenyl)methyl]piperazine

InChI

InChI=1S/C12H17ClN2/c1-10-2-3-11(8-12(10)13)9-15-6-4-14-5-7-15/h2-3,8,14H,4-7,9H2,1H3

InChI Key

SYSXAPORLSZJBA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CN2CCNCC2)Cl

Origin of Product

United States

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